Superior Therapeutic Efficacy of norUDCA Over UDCA in a Murine Model of Sclerosing Cholangitis
In a head-to-head preclinical study using Mdr2 (Abcb4) knockout mice, a model for sclerosing cholangitis, treatment with 24-norursodeoxycholic acid (norUDCA) at a 0.5% w/w dietary admixture resulted in significant improvements across multiple histological and biochemical endpoints compared to an equivalent dose of UDCA [1].
| Evidence Dimension | Hepatic hydroxyproline content (marker of fibrosis) |
|---|---|
| Target Compound Data | Reduction of hepatic hydroxyproline content |
| Comparator Or Baseline | UDCA treatment at 0.5% w/w in diet showed less pronounced reduction |
| Quantified Difference | norUDCA treatment led to a significantly greater reduction in hepatic hydroxyproline content than UDCA treatment. |
| Conditions | Mdr2 (Abcb4) knockout mice fed a 0.5% w/w dietary admixture of norUDCA or UDCA. |
Why This Matters
This direct comparison quantifies the superior anti-fibrotic efficacy of the norUDCA scaffold, the biological target of this deuterated standard, over the clinically established UDCA, directly impacting procurement decisions for disease-relevant preclinical research.
- [1] Fickert P, et al. 24-norUrsodeoxycholic acid is superior to ursodeoxycholic acid in the treatment of sclerosing cholangitis in Mdr2 (Abcb4) knockout mice. Gastroenterology. 2006 Feb;130(2):465-81. View Source
